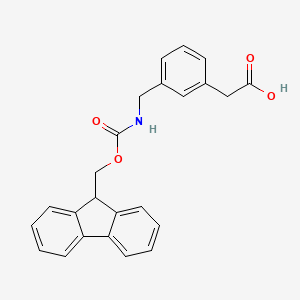![molecular formula C9H7BrN2O B1302602 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-58-2](/img/structure/B1302602.png)
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Descripción general
Descripción
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is bacterial cells, specifically Staphylococcus aureus . This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that the compound interacts with its target through a process involving the substitution of a hydrogen atom at the c-3 carbon atom . This interaction leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Biochemical Pathways
Given its antimicrobial properties, it’s likely that the compound interferes with essential biochemical pathways in the bacterial cells, leading to their death .
Result of Action
The primary result of the action of this compound is its antimicrobial effect against Staphylococcus aureus . The compound has shown antimicrobial properties at concentrations of 2700 and 675 μg/ml .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and nucleic acids, potentially leading to cellular damage or therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect mitochondrial function, thereby altering cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular processes. For example, the compound can inhibit DNA polymerase, thereby affecting DNA replication and repair. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is influenced by factors such as temperature and pH. Over time, it may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with cellular macromolecules. These interactions can lead to the formation of adducts with proteins and DNA, potentially resulting in mutagenic or carcinogenic effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting to specific compartments can be mediated by post-translational modifications or the presence of targeting signals. For instance, the localization to the nucleus can enable interactions with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine followed by formylation. One common method includes:
Halogenation: 2-Methylimidazo[1,2-a]pyridine is reacted with bromine in chloroform to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH) can replace the bromine atom.
Major Products
Aplicaciones Científicas De Investigación
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with the bromine atom at the 8th position.
6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl and aldehyde groups.
Uniqueness
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of both the bromine atom and the aldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVICLOBRWKMASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373720 | |
| Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-58-2 | |
| Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)





